molecular formula C48H50O4S B12617995 2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] CAS No. 918424-28-9

2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]

Cat. No.: B12617995
CAS No.: 918424-28-9
M. Wt: 723.0 g/mol
InChI Key: JDVLDGXEAIAGLL-UHFFFAOYSA-N
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Description

2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of sulfonyl groups and phenolic structures, making it a valuable substance in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] typically involves the reaction of phenolic compounds with sulfonyl chlorides under controlled conditions. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further improve the production rates and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the sulfonyl groups can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] stands out due to its unique combination of sulfonyl and phenolic groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds .

Properties

CAS No.

918424-28-9

Molecular Formula

C48H50O4S

Molecular Weight

723.0 g/mol

IUPAC Name

2-[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfonyl-4,6-bis(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C48H50O4S/c1-45(2,33-21-13-9-14-22-33)37-29-39(47(5,6)35-25-17-11-18-26-35)43(49)41(31-37)53(51,52)42-32-38(46(3,4)34-23-15-10-16-24-34)30-40(44(42)50)48(7,8)36-27-19-12-20-28-36/h9-32,49-50H,1-8H3

InChI Key

JDVLDGXEAIAGLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)S(=O)(=O)C3=CC(=CC(=C3O)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5)O)C(C)(C)C6=CC=CC=C6

Origin of Product

United States

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